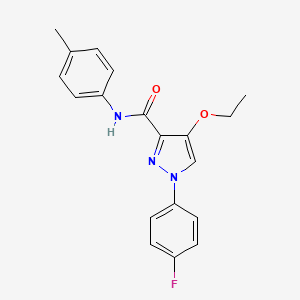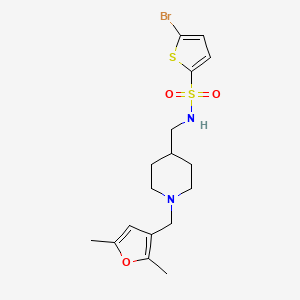
6-甲基-2-(2-甲基哌啶-1-基)-4-苯基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine-containing compounds like “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” has been a subject of extensive research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in the literature .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” is complex, with a piperidine ring attached to a quinazoline ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of "6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline" .科学研究应用
Synthesis of Bioactive Molecules
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline: is a compound that can be used as a precursor in the synthesis of various bioactive molecules. Its piperidine moiety is a common feature in many pharmaceuticals, and its manipulation through various chemical reactions can lead to the development of new drugs with potential therapeutic applications .
Pharmacological Research
The piperidine derivatives are known to exhibit a wide range of pharmacological activities. As such, this compound can be used in pharmacological research to explore its efficacy in treating various conditions, including neurological disorders, due to the significance of piperidine derivatives in medicinal chemistry .
Development of Antiviral Agents
Piperidine derivatives have been studied for their antiviral properties. The structural complexity of 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline offers a framework that can be modified to enhance its interaction with viral proteins, potentially leading to the development of new antiviral drugs .
Anti-inflammatory Applications
The compound’s structure suggests potential anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory medications. Research into its mechanism of action could provide insights into new therapeutic pathways for inflammation-related diseases .
Oncology and Cancer Treatment
Given the importance of quinazoline derivatives in cancer treatment, this compound may serve as a lead structure in the design of novel anticancer agents. Its phenylquinazoline part could interact with specific enzymes or receptors involved in cancer cell proliferation .
Neuropharmacology
The piperidine ring is a common motif in neuroactive compounds. Therefore, 6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline could be valuable in the study of neurological diseases and the development of treatments targeting the central nervous system .
未来方向
作用机制
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They are often used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways .
属性
IUPAC Name |
6-methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3/c1-15-11-12-19-18(14-15)20(17-9-4-3-5-10-17)23-21(22-19)24-13-7-6-8-16(24)2/h3-5,9-12,14,16H,6-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGPHBMREVZMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2886101.png)

![3-methoxy-4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B2886104.png)

![5-[3-(2-Methoxyphenoxy)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2886106.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2886107.png)
![N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2886109.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2886113.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2886114.png)


![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![1-(4-bromophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2886121.png)